

# In-Depth Technical Guide: Cellular Uptake and Metabolism of R-82150

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## Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730

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## Introduction

**R-82150** is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) class of compounds.[1] Discovered in the early 1990s, TIBO derivatives, including **R-82150**, were among the first NNRTIs identified to exhibit significant anti-HIV-1 activity.[1] Understanding the cellular uptake and metabolic fate of **R-82150** is crucial for optimizing its therapeutic efficacy, predicting potential drug-drug interactions, and designing next-generation NNRTIs with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available scientific knowledge on the cellular transport and biotransformation of **R-82150**, including detailed experimental protocols and data presented for clarity and comparative analysis.

## Cellular Uptake of R-82150

The mechanism by which **R-82150** enters target cells, primarily CD4+ T lymphocytes, is a critical determinant of its antiretroviral activity. While specific studies detailing the cellular uptake of **R-82150** are limited, the lipophilic nature of the TIBO scaffold suggests that passive diffusion across the cell membrane is a likely route of entry.

## Experimental Protocols for Cellular Uptake Studies

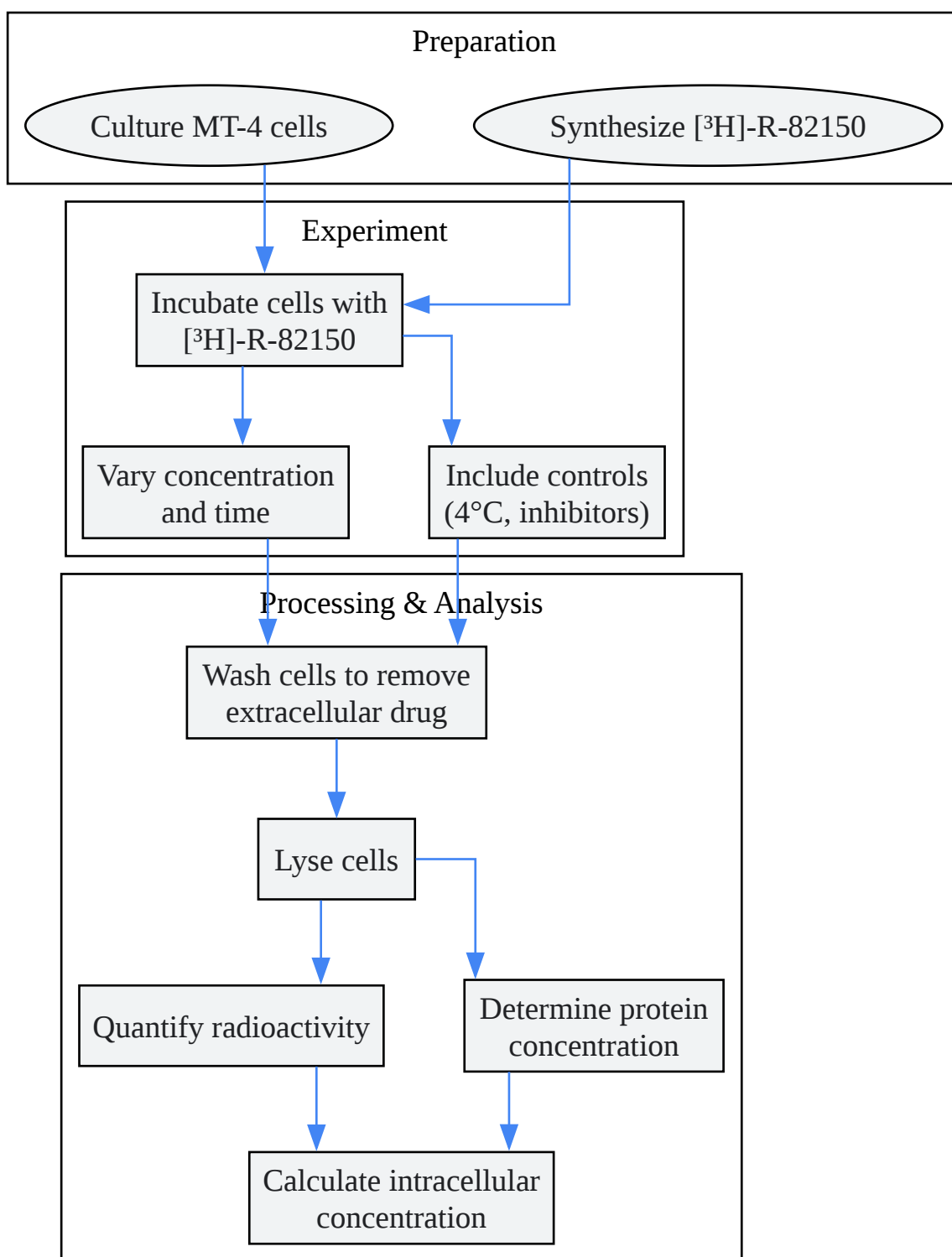
To investigate the cellular uptake of **R-82150**, researchers can employ several established in vitro methods. A common approach involves the use of cell lines that are susceptible to HIV-1 infection, such as MT-4 cells, CEM cells, or peripheral blood mononuclear cells (PBMCs).

#### Protocol: Radiolabeled Uptake Assay

- **Cell Culture:** Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- **Radiolabeling:** Synthesize [<sup>3</sup>H]-**R-82150** with high specific activity.
- **Uptake Experiment:**
  - Seed MT-4 cells in a 24-well plate at a density of  $1 \times 10^6$  cells/mL.
  - Add [<sup>3</sup>H]-**R-82150** to the cell suspension at various concentrations (e.g., 0.1, 1, 10, 100 nM).
  - Incubate the cells at 37°C for different time points (e.g., 5, 15, 30, 60, 120 minutes).
  - To determine the contribution of active transport, perform parallel experiments at 4°C or in the presence of metabolic inhibitors such as sodium azide and 2-deoxyglucose.
- **Sample Processing:**
  - Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
  - Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- **Quantification:**
  - Measure the radioactivity in the cell lysate using a liquid scintillation counter.
  - Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
- **Data Analysis:**

- Calculate the intracellular concentration of **R-82150** (in pmol/mg of protein).
- Plot the uptake over time to determine the rate of uptake.
- Analyze concentration-dependent uptake to determine kinetic parameters such as  $K_m$  and  $V_{max}$  if a saturable process is identified.

Logical Workflow for a Cellular Uptake Experiment



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Caption: Workflow for a radiolabeled cellular uptake assay.

## Metabolism of R-82150

The biotransformation of **R-82150** is a key factor influencing its in vivo half-life, potential for drug-drug interactions, and the generation of active or inactive metabolites. As with many xenobiotics, the primary site of metabolism is expected to be the liver, involving cytochrome P450 (CYP) enzymes.

## In Vitro Metabolism Studies

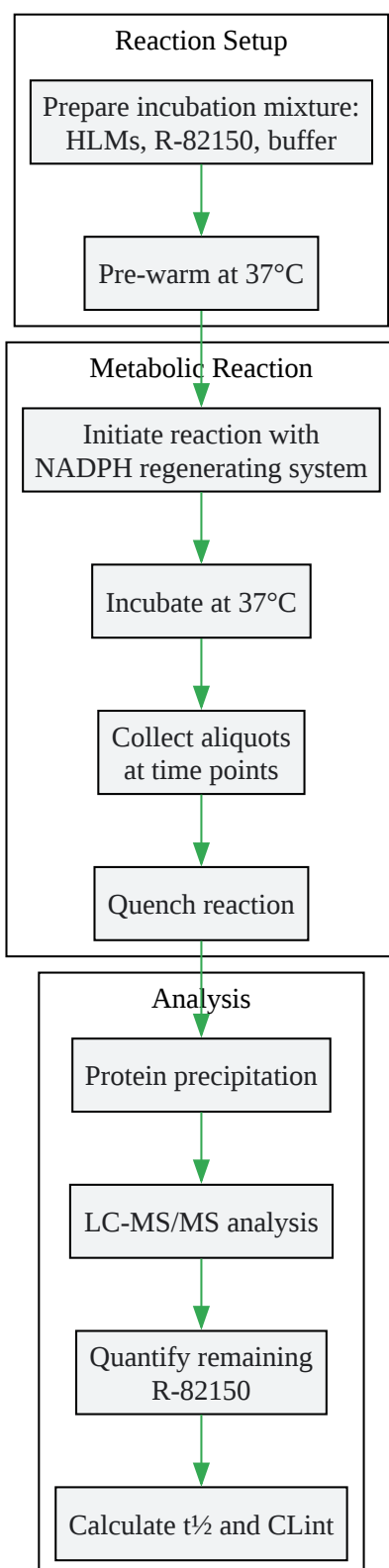
In vitro models, such as human liver microsomes (HLMs) and S9 fractions, are invaluable tools for elucidating the metabolic pathways of drug candidates. These systems contain a rich complement of drug-metabolizing enzymes.

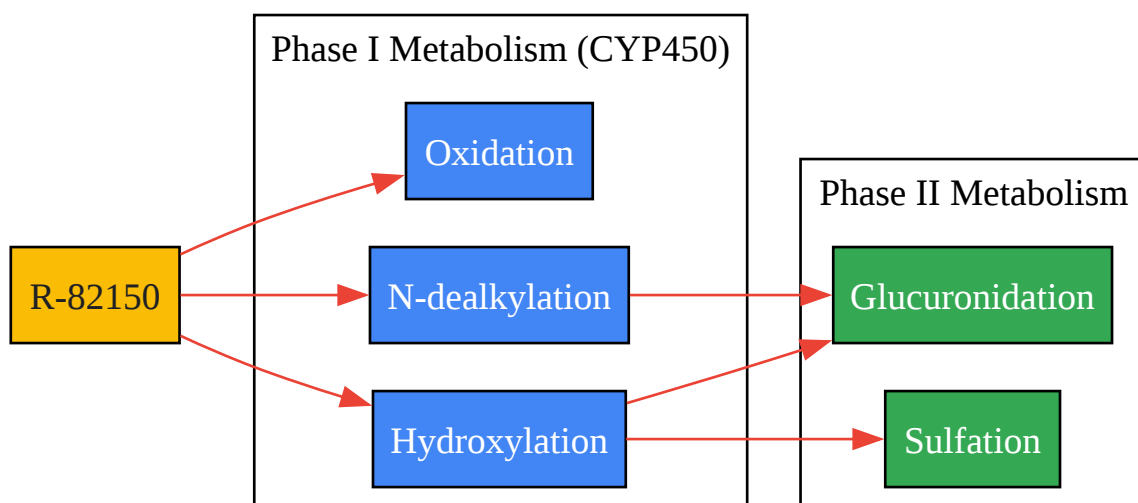
Protocol: Metabolic Stability Assay in Human Liver Microsomes

- Materials:
  - Pooled human liver microsomes (HLMs)
  - **R-82150**
  - NADPH regenerating system (e.g., containing NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  - Phosphate buffer (pH 7.4)
  - Acetonitrile (for quenching the reaction)
  - Internal standard (for analytical quantification)
- Incubation:
  - Pre-warm a mixture of HLMs (e.g., 0.5 mg/mL protein concentration) and **R-82150** (e.g., 1 µM) in phosphate buffer at 37°C.
  - Initiate the metabolic reaction by adding the NADPH regenerating system.
  - Incubate the mixture at 37°C.

- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Analysis:
  - Centrifuge the quenched samples to precipitate proteins.
  - Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of **R-82150**.
- Data Analysis:
  - Plot the natural logarithm of the percentage of **R-82150** remaining versus time.
  - Determine the in vitro half-life ( $t_{1/2}$ ) from the slope of the linear regression.
  - Calculate the intrinsic clearance (CL<sub>int</sub>) using the following equation: CL<sub>int</sub> (μL/min/mg protein) =  $(0.693 / t_{1/2}) * (\text{incubation volume} / \text{protein amount})$ .

#### Metabolic Stability Assay Workflow





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